2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-methylpyridine with a suitable amine under acidic conditions to form the imidazole ring. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-azido-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of fully reduced tetrahydro derivatives.
Scientific Research Applications
2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-thiazolo[5,4-c]pyridine
- 2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-c]pyridine
Uniqueness
2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10BrN3 |
---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H10BrN3/c1-4-6-5(2-3-9-4)10-7(8)11-6/h4,9H,2-3H2,1H3,(H,10,11) |
InChI Key |
VIPVSJJIJLVWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)NC(=N2)Br |
Origin of Product |
United States |
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